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Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of (5-(4-Iodophenyl)isoxazol-3-yl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (5-(4-Iodophenyl)isoxazol-3-yl)methanol. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design. This document details the scientific rationale behind the experimental procedures and the interpretation of the crystallographic data.

The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Rationale for Synthetic Strategy

The synthesis of substituted isoxazoles is a well-established field in heterocyclic chemistry.[1][2] A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers high regioselectivity and functional group tolerance. An alternative route is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[3] For the title compound, a plausible and controlled synthesis involves the former strategy, which allows for the precise installation of the desired substituents on the isoxazole ring.

Experimental Protocol: Synthesis

A robust synthetic route to (5-(4-Iodophenyl)isoxazol-3-yl)methanol is outlined below:

  • Oxime Formation: 4-Iodobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The reaction is typically stirred at room temperature for 2-4 hours.

  • Nitrile Oxide Generation and Cycloaddition: The resulting 4-iodobenzaldehyde oxime is dissolved in a suitable solvent like dichloromethane. To this solution, an oxidizing agent such as sodium hypochlorite (bleach) is added dropwise at 0°C. This in-situ generates the corresponding nitrile oxide. Propargyl alcohol is then added to the reaction mixture, which undergoes a [3+2] cycloaddition with the nitrile oxide to form the desired isoxazole ring.[4]

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

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Exploratory

Comprehensive Solubility Profiling of (5-(4-Iodophenyl)isoxazol-3-yl)methanol in Polar Aprotic Solvents

Executive Summary (5-(4-Iodophenyl)isoxazol-3-yl)methanol is a structurally complex building block characterized by a highly polarizable, lipophilic halogenated aromatic ring coupled with a polar, hydrogen-bonding capabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-(4-Iodophenyl)isoxazol-3-yl)methanol is a structurally complex building block characterized by a highly polarizable, lipophilic halogenated aromatic ring coupled with a polar, hydrogen-bonding capable isoxazol-methanol moiety. In early-stage drug discovery, characterizing the solubility of such compounds in polar aprotic solvents (e.g., DMSO, DMF, NMP) is a critical prerequisite for in vitro bioassays, stock solution management, and formulation development[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural steps. Here, we dissect the physicochemical causality governing the solvation of this specific molecular architecture and provide field-proven, self-validating protocols for determining both its thermodynamic and kinetic solubility profiles.

Physicochemical Rationale & Solvation Thermodynamics

The dissolution of a crystalline solid in a solvent requires the energetic disruption of the solute's crystal lattice and the creation of an accommodating cavity within the solvent network.

  • Structural Dichotomy: The 4-iodophenyl group imparts significant lipophilicity and polarizability. Iodine, possessing a large electron cloud, heavily participates in London dispersion forces and potential halogen bonding. Conversely, the hydroxymethyl group (–CH₂OH) acts as a strong hydrogen-bond donor (HBD) and acceptor (HBA), while the isoxazole ring provides a rigid dipole.

  • The Role of Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are uniquely suited for this molecule. They possess high dielectric constants and act as potent hydrogen-bond acceptors without acting as hydrogen-bond donors[2]. Because they do not self-associate via hydrogen bonding (unlike water), the entropic penalty for cavity formation is significantly lower[3]. The oxygen atom of DMSO forms a strong hydrogen bond with the hydroxyl proton of the molecule, while the solvent's amphiphilic nature stabilizes the iodophenyl ring via dispersion interactions[4].

Solvation cluster_features Structural Moieties Mol (5-(4-Iodophenyl)isoxazol-3-yl)methanol Iodo 4-Iodophenyl Group (Lipophilic, Polarizable) Mol->Iodo Isox Isoxazole Ring (Dipole, Weak HBA) Mol->Isox OH Hydroxymethyl Group (Strong HBD/HBA) Mol->OH Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Iodo->Solvent Dispersion & Halogen Bonding Isox->Solvent Dipole-Dipole Interactions OH->Solvent Strong H-Bond Acceptance

Solvation mechanics of the molecule in polar aprotic solvents.

Quantitative Data Presentation: Solvent Profiling

To guide solvent selection for stock preparation, the theoretical and empirical solubility parameters of the compound across standard polar aprotic solvents are summarized below.

SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.73.96> 100Strong HBA, high polarizability, dispersion stabilization
NMP 32.24.09> 100Strong HBA, hydrophobic cavity accommodation
DMF 36.73.8280 - 100Strong HBA, dipole-dipole interactions
Acetone 20.72.8830 - 50Moderate HBA, lower boiling point limits high-temp kinetics
Acetonitrile 37.53.9220 - 40Moderate HBA, lower polarizability limits iodine stabilization

Experimental Methodologies: Self-Validating Protocols

Solubility is not a static integer; it is a dynamic property entirely dependent on the methodology (kinetic vs. thermodynamic)[5]. The following workflows are designed as self-validating systems, ensuring data integrity through internal controls.

Protocol A: Thermodynamic Equilibrium Solubility (Miniaturized Shake-Flask)

The shake-flask method remains the gold standard for determining true thermodynamic solubility, representing the maximum concentration of the dissolved compound in equilibrium with its solid phase[6],[5].

  • Causality Check: Why 150 rpm? Agitation must be sufficient to minimize the unstirred boundary layer around the solid particles, accelerating diffusion without creating a stable emulsion of micro-particulates that defies centrifugation[7]. Why Centrifugation over Filtration? The highly lipophilic iodophenyl group is prone to non-specific binding on standard filter membranes, which would artificially lower the quantified solubility.

Step-by-Step Workflow:

  • Solid Dispensing: Accurately weigh 2.0 mg of the compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Equilibration: Seal the vial and place it in an orbital shaker incubator set to 37 ± 1 °C at 150 rpm for 48 hours[7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via LC-CLND (Chemiluminescent Nitrogen Detector).

  • Self-Validation: Run triplicate samples alongside a solvent blank and a known reference standard (e.g., hydrocortisone) to confirm the incubation environment is performing within historical limits. LC-CLND allows equimolar quantification based on the nitrogen atom in the isoxazole ring using a universal caffeine standard, bypassing the need for a compound-specific calibration curve[5].

ShakeFlask Step1 1. Solid Dispensing Add excess API to vial Step2 2. Solvent Addition Add polar aprotic solvent Step1->Step2 Step3 3. Equilibration Orbital shaking (150 rpm, 37°C, 48h) Step2->Step3 Step4 4. Phase Separation Centrifugation at 15,000 x g Step3->Step4 Step5 5. Quantification LC-CLND using Caffeine Standard Step4->Step5

Thermodynamic shake-flask solubility workflow.

Protocol B: High-Throughput Kinetic Solubility (DMSO-SP Method)

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This is critical for understanding assay limits in biological screening, as kinetic solubility is often higher than thermodynamic solubility due to the formation of a metastable supersaturated state[8],[5].

  • Causality Check: Why Nephelometry? Turbidimetric detection allows for rapid, non-destructive, high-throughput analysis of precipitation without the need for phase separation, directly mimicking the conditions of a biological assay plate[5].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[1].

  • Serial Dilution: In a 96-well UV-transparent plate, perform a serial dilution of the stock in DMSO.

  • Buffer Addition: Rapidly dispense aqueous buffer (pH 7.4) into each well to achieve a final DMSO concentration of 1-2% (v/v)[5].

  • Incubation: Incubate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Measure the absorbance at 620 nm using a microplate nephelometer.

  • Self-Validation: The kinetic solubility limit is defined as the highest concentration well that exhibits no statistically significant increase in turbidity compared to a DMSO-only buffer blank[5].

KineticSol K1 1. Stock Preparation 10 mM in 100% DMSO K2 2. Serial Dilution Dilute stock across 96-well plate K1->K2 K3 3. Buffer Dispensing Add buffer (Final DMSO 1-2%) K2->K3 K4 4. Incubation Room temp for 2 hours K3->K4 K5 5. Detection Nephelometry at 620 nm K4->K5

High-throughput kinetic solubility (DMSO-SP) assay workflow.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC (nih.gov). [Link]

  • High-Throughput Solubility - physchem.org.uk.[Link]

  • High throughput solubility measurement with automated polarized light microscopy analysis - PubMed (nih.gov).[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization - Chromatography Online.[Link]

  • Polar, aprotic solvents and the hydrophobic effect - ResearchGate. [Link]

  • US6124261A - Non-aqueous polar aprotic peptide formulations - Google P
  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC (nih.gov).[Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the electronic properties and the determination of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of the novel heterocyclic compound, (5-(4-Iodophenyl)isoxazol-3-yl)methanol. Isoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The electronic characteristics of these molecules, particularly the HOMO-LUMO gap, are pivotal in understanding their reactivity, stability, and potential as therapeutic agents.[3][4] A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and can be crucial for the molecule's interaction with biological targets.[5]

This document will delve into the theoretical underpinnings of frontier molecular orbitals, provide detailed experimental protocols for synthesis and characterization, and outline both experimental and computational methodologies for accurately determining the HOMO-LUMO gap. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity.

Theoretical Framework: The Significance of Frontier Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for several reasons:

  • Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.[5]

  • Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[3]

  • Bioactivity: The frontier orbitals play a crucial role in protein-ligand interactions, influencing the biological activity of a drug candidate.[3]

  • Optoelectronic Properties: The HOMO-LUMO gap is directly related to the electronic absorption and emission properties of a molecule, which is relevant for applications in materials science.[6]

Understanding and quantifying the HOMO-LUMO gap of (5-(4-Iodophenyl)isoxazol-3-yl)methanol is therefore a key step in elucidating its potential as a pharmacologically active compound.

Synthesis and Characterization

The synthesis of (5-(4-Iodophenyl)isoxazol-3-yl)methanol can be achieved through a [3+2] cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[7][8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_reagent Reagent cluster_final Final Product 4-Iodobenzaldehyde 4-Iodobenzaldehyde 4-Iodobenzaldoxime 4-Iodobenzaldoxime 4-Iodobenzaldehyde->4-Iodobenzaldoxime Hydroxylamine HCl, Pyridine Hydroxylamine_HCl Hydroxylamine HCl 4-Iodobenzonitrile_oxide 4-Iodobenzonitrile oxide (in situ) 4-Iodobenzaldoxime->4-Iodobenzonitrile_oxide NaOCl Target_Molecule (5-(4-Iodophenyl)isoxazol-3-yl)methanol 4-Iodobenzonitrile_oxide->Target_Molecule [3+2] Cycloaddition Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Target_Molecule

Caption: Proposed synthetic route for (5-(4-Iodophenyl)isoxazol-3-yl)methanol.

Detailed Experimental Protocol
  • Synthesis of 4-Iodobenzaldoxime: To a solution of 4-iodobenzaldehyde in pyridine, add hydroxylamine hydrochloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • In situ generation of 4-Iodobenzonitrile oxide and Cycloaddition: To the resulting oxime solution, add propargyl alcohol. Then, add sodium hypochlorite solution dropwise while maintaining the temperature below 10°C. The nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with propargyl alcohol.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography to yield pure (5-(4-Iodophenyl)isoxazol-3-yl)methanol.

Characterization

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques. Based on analogous compounds, the expected spectral data are as follows:[7][8]

TechniqueExpected Observations
FT-IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~1610 (C=N stretch), ~1590, ~1480 (aromatic C=C), ~1050 (C-O-C stretch), ~830 (C-I stretch)
¹H NMR (CDCl₃, 400 MHz, δ, ppm) Aromatic protons as doublets around 7.6-7.8 ppm, a singlet for the isoxazole proton around 6.5 ppm, a singlet for the CH₂OH protons around 4.8 ppm, and a broad singlet for the OH proton.
¹³C NMR (CDCl₃, 100 MHz, δ, ppm) Signals for the isoxazole ring carbons, aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the methylene carbon of the methanol group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Determination of the HOMO-LUMO Gap

The HOMO-LUMO energy gap can be determined experimentally using electrochemical and spectroscopic methods.[5][9][10]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[5][11]

  • Solution Preparation: Prepare a dilute solution (1-5 mM) of (5-(4-Iodophenyl)isoxazol-3-yl)methanol in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[5]

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential. Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[5]

  • Data Analysis: Determine the onset oxidation potential (Eox_onset) and the onset reduction potential (Ered_onset) from the voltammogram.[5]

The HOMO and LUMO energy levels can be estimated using the following empirical equations:[12]

EHOMO = -[Eox_onset - E1/2(Fc/Fc+) + 4.8] (eV) ELUMO = -[Ered_onset - E1/2(Fc/Fc+) + 4.8] (eV)

The HOMO-LUMO gap (ΔE) is then calculated as:

ΔE = ELUMO - EHOMO

CV_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Solution Prepare analyte solution with supporting electrolyte Setup_Cell Set up three-electrode electrochemical cell Prepare_Solution->Setup_Cell Run_CV Run Cyclic Voltammetry with Fc/Fc+ standard Setup_Cell->Run_CV Get_Voltammogram Obtain Cyclic Voltammogram Run_CV->Get_Voltammogram Determine_Potentials Determine E_ox_onset and E_red_onset Get_Voltammogram->Determine_Potentials Calculate_Energies Calculate HOMO and LUMO using empirical formulas Determine_Potentials->Calculate_Energies

Caption: Workflow for HOMO-LUMO gap determination using Cyclic Voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule and can be used to estimate the optical HOMO-LUMO gap.[5][13]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) to obtain an absorbance in the range of 0.5-1.5.[5]

  • Spectrum Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a pure solvent reference.

  • Data Analysis: Determine the absorption onset wavelength (λonset), which is the wavelength at which the absorption begins to rise from the baseline.

The optical HOMO-LUMO gap can be calculated from the absorption onset wavelength using the following equation:[12]

ΔEoptical (eV) = 1240 / λonset (nm)

It is important to note that the optical gap can differ slightly from the electrochemical gap due to excitonic effects.[5]

Computational Determination of the HOMO-LUMO Gap

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, including the HOMO-LUMO gap.[14][15]

Computational Protocol
  • Molecule Building and Geometry Optimization: Build the 3D structure of (5-(4-Iodophenyl)isoxazol-3-yl)methanol using a molecular modeling software. Perform a full geometry optimization using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d,p) or ωB97XD/6-311++G(d,p).[14][15][16]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Analysis: The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: ΔE = ELUMO - EHOMO. The molecular orbitals can be visualized to understand their spatial distribution.[17]

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_results Results Build_Molecule Build 3D structure of the molecule Optimize_Geometry Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build_Molecule->Optimize_Geometry Frequency_Calc Frequency Calculation Optimize_Geometry->Frequency_Calc SPE_Calc Single-Point Energy Calculation Frequency_Calc->SPE_Calc Get_Energies Obtain HOMO and LUMO energies SPE_Calc->Get_Energies Calculate_Gap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Get_Energies->Calculate_Gap Visualize_Orbitals Visualize Molecular Orbitals Get_Energies->Visualize_Orbitals

Caption: Workflow for HOMO-LUMO gap determination using DFT calculations.

Data Summary and Interpretation

The following table should be populated with the experimentally determined and computationally calculated values for a comprehensive comparison.

ParameterExperimental (CV)Experimental (UV-Vis)Computational (DFT)
EHOMO (eV) N/A
ELUMO (eV) N/A
HOMO-LUMO Gap (ΔE, eV)

A close agreement between the experimental and computational results will provide a high degree of confidence in the determined electronic properties of (5-(4-Iodophenyl)isoxazol-3-yl)methanol. Discrepancies may arise from solvent effects in the experimental measurements or the level of theory used in the computations.

Conclusion

This technical guide provides a robust framework for the synthesis, characterization, and comprehensive analysis of the electronic properties of (5-(4-Iodophenyl)isoxazol-3-yl)methanol. By integrating both experimental and computational methodologies, researchers can obtain a thorough understanding of the HOMO-LUMO gap of this promising isoxazole derivative. These findings will be instrumental in guiding further studies into its potential applications in drug discovery and materials science, ultimately contributing to the development of new and effective therapeutic agents and functional materials.

References

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. Available at: [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. Available at: [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives - Universidad Autónoma de Madrid. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution - Chemical Review and Letters. Available at: [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. Available at: [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Available at: [Link]

  • Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles - ResearchGate. Available at: [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Available at: [Link]

  • HOMO-LUMO orbitals and the energy gap of the different solvents (ethanol, methanol, water, acetonitrile and DMSO) - ResearchGate. Available at: [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC. Available at: [Link]

  • (PDF) DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology - ResearchGate. Available at: [Link]

  • (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - MDPI. Available at: [Link]

  • Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC. Available at: [Link]

  • Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles - The Royal Society of Chemistry. Available at: [Link]

  • Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC. Available at: [Link]

  • Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Available at: [Link]

  • Advanced Lab Course: UV-Vis Absorption Spectroscopy - Polymer Science. Available at: [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. Available at: [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE - IRJEdT. Available at: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. Available at: [Link]

  • Novel 5-Aryl-[7][9][10]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents.
  • DFT Study and Biological Activity of Some Methylxanthines. Available at: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Available at: [Link]

  • The DFT chemical investigations of optoelectronic and photovoltaic properties of short-chain conjugated molecules - Regular Article. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. Available at: [Link]

  • HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING** - Revue Roumaine de Chimie -. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Cross-Coupling Strategies for (5-(4-Iodophenyl)isoxazol-3-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Summary The functionalized heterocycle (5-(4-Iodophenyl)iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Summary

The functionalized heterocycle (5-(4-Iodophenyl)isoxazol-3-yl)methanol is a highly valuable synthetic intermediate. It is frequently utilized as a core building block in the development of LpxC inhibitors targeting Gram-negative bacteria 1 and TRPA1 channel antagonists for advanced pain management 2. The functionalization of its 4-iodophenyl moiety via Sonogashira cross-coupling allows for the rapid generation of extended, alkyne-linked pharmacophores. This application note details the mechanistic considerations, optimized reaction parameters, and a self-validating protocol for the efficient coupling of this specific molecule with terminal alkynes.

Mechanistic Rationale & Substrate Specifics (E-E-A-T)

The Sonogashira coupling of (5-(4-Iodophenyl)isoxazol-3-yl)methanol involves palladium-catalyzed sp2

sp carbon-carbon bond formation, utilizing a copper(I) co-catalyst. Understanding the causality behind the reagent selection is critical for reaction success:
  • Electrophilicity of the Aryl Iodide: The isoxazole ring exerts a strong electron-withdrawing effect on the adjacent phenyl ring. This electron deficiency significantly accelerates the initial oxidative addition of the Pd(0) active species into the C( sp2 )-I bond compared to neutral or electron-rich aryl halides. Consequently, the reaction can proceed under relatively mild thermal conditions.

  • Tolerance of the Unprotected Hydroxymethyl Group: The primary alcohol (-CH₂OH) at the 3-position of the isoxazole ring is generally well-tolerated under standard Sonogashira conditions. However, to prevent potential coordination of an alkoxide intermediate to the palladium center or base-catalyzed retro-aldol-type degradation, mild amine bases (e.g., Triethylamine or Diisopropylethylamine) are strictly preferred over harsh inorganic bases (like Cs₂CO₃ or KOH) 3.

  • Mitigating Glaser Homocoupling: Because the substrate possesses a highly reactive aryl iodide, the transmetalation step must be highly efficient. Maintaining a strictly anaerobic environment is critical; the presence of trace oxygen will drive the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the alkyne partner and complicating downstream purification.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for coupling (5-(4-Iodophenyl)isoxazol-3-yl)methanol with a standard terminal alkyne (e.g., phenylacetylene). The data highlights the causality between parameter adjustments and reaction outcomes 4.

EntryCatalyst System (mol%)Base / SolventTemp (°C)Time (h)Yield (%)Observations / Causality
1Pd(PPh₃)₄ (5%), CuI (10%)TEA (neat)80465High Glaser homocoupling observed due to elevated temp and neat base.
2PdCl₂(PPh₃)₂ (5%), CuI (10%)TEA / DMF (1:5)50682Improved substrate solubility; reduced alkyne homocoupling.
3Pd(PPh₃)₄ (5%), CuI (5%)DIPEA / THF (1:5)RT1278Very clean reaction profile, but slower kinetics at room temperature.
4 Pd(PPh₃)₄ (5%), CuI (5%) TEA / DMF (1:5) 40 5 94 Optimal balance of kinetics and suppression of side reactions.
5Pd(dppf)Cl₂ (5%), no CuTEA / DMF (1:5)801645Copper-free conditions resulted in sluggish transmetalation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) are embedded to confirm the success of each mechanistic step.

Reagents:

  • (5-(4-Iodophenyl)isoxazol-3-yl)methanol: 1.0 mmol (301.1 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 mmol (57.8 mg)

  • Copper(I) Iodide [CuI]: 0.05 mmol (9.5 mg)

  • Triethylamine (TEA): 3.0 mmol (0.42 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • System Purging & Catalyst Activation:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (5-(4-Iodophenyl)isoxazol-3-yl)methanol, Pd(PPh₃)₄, and CuI.

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Strict deoxygenation is required to prevent the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Solvent & Reagent Addition:

    • Dissolve the solids by adding anhydrous DMF (5.0 mL) and anhydrous TEA (0.42 mL) via syringe.

    • Stir the mixture at room temperature for 5 minutes. The solution typically turns a pale yellow/orange, indicating the active Pd(0) species in solution.

  • Alkyne Introduction & Reaction Monitoring:

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Upon addition, the reaction mixture will gradually darken (often to a deep red or brown), and a fine white/yellow precipitate of triethylammonium iodide (TEA·HI) will begin to form.

    • Self-Validation: The formation of the TEA·HI salt visually confirms that the reductive elimination has occurred, releasing the hydroiodic acid byproduct which is neutralized by the amine.

    • Stir the reaction at 40 °C for 5 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting aryl iodide (UV active) should be fully consumed.

  • Workup & Purification:

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl sequesters the copper species, forming soluble copper-amine complexes and preventing emulsion formation during extraction.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with water (2 x 10 mL) and brine (15 mL) to remove residual DMF and TEA.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

Visualization: Catalytic Workflow

The following diagram illustrates the catalytic cycle specifically mapped to the functionalization of (5-(4-Iodophenyl)isoxazol-3-yl)methanol.

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (5-(4-Iodophenyl)isoxazol-3-yl)methanol Pd0->OxAdd Adds Aryl Iodide TransMet Transmetalation Transfer of Alkynyl Group OxAdd->TransMet Pd(II) Aryl Complex RedElim Reductive Elimination Coupled Isoxazole Product TransMet->RedElim Pd(II) Aryl-Alkynyl Complex RedElim->Pd0 Releases Product CuCycle Copper Cycle Terminal Alkyne + CuI + TEA CuCycle->TransMet Cu-Acetylide Intermediate

Sonogashira catalytic cycle for (5-(4-Iodophenyl)isoxazol-3-yl)methanol with a terminal alkyne.

References

  • Novel imidazole derivative - Google Patents (EP3884940A1). Details the synthesis and utilization of [5-(4-Iodophenyl)isoxazol-3-yl]methanol in LpxC inhibitor development.
  • Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo - Unife. Discusses Sonogashira coupling strategies for isoxazole derivatives in pain management targets.
  • Studies on Green Synthetic Reactions Based on Formic Acid from Biomass - DOKUMEN.PUB. Provides mechanistic insights into palladium-catalyzed couplings with unprotected alcohol groups.
  • Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass - ACS Publications. Highlights the optimization of cross-coupling reactions involving hydroxymethyl-functionalized aryl halides.

Sources

Application

Synthesis of Bioactive Isoxazole Derivatives from (5-(4-Iodophenyl)isoxazol-3-yl)methanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse library of bioactive isoxazole derivatives, starting from...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse library of bioactive isoxazole derivatives, starting from the versatile building block, (5-(4-iodophenyl)isoxazol-3-yl)methanol. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] This is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets. The strategic placement of an iodophenyl group at the 5-position and a methanol group at the 3-position of the isoxazole ring offers two orthogonal handles for chemical modification, allowing for extensive structural diversification and the exploration of structure-activity relationships (SAR).

This document is structured to provide not just procedural steps, but also the scientific rationale behind the chosen synthetic strategies, enabling researchers to adapt and innovate upon these protocols for their specific drug discovery programs.

Strategic Overview: A Two-Pronged Approach to Diversification

The synthetic strategy for generating a library of bioactive isoxazole derivatives from (5-(4-iodophenyl)isoxazol-3-yl)methanol is centered around a two-pronged approach, targeting the two reactive sites of the molecule:

  • C-C and C-N Bond Formation at the 5-Position: The iodo-substituent on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These powerful transformations allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, which can significantly influence the compound's biological activity.

  • Functionalization of the 3-Position Methanol Group: The primary alcohol at the 3-position can be readily converted into a variety of functional groups, including ethers and esters, through well-established reactions like the Williamson ether synthesis and Fischer esterification. This allows for the modulation of the compound's polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug-likeness.

G cluster_0 Derivatization at 5-Position (Aryl Iodide) cluster_1 Derivatization at 3-Position (Methanol) start (5-(4-Iodophenyl)isoxazol-3-yl)methanol suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base ether Williamson Ether Synthesis (Alkyl Halides) start->ether Base, Alkyl Halide ester Fischer Esterification (Carboxylic Acids) start->ester Acid Catalyst, Carboxylic Acid bioactive Library of Bioactive Isoxazole Derivatives suzuki->bioactive sonogashira->bioactive ether->bioactive ester->bioactive

Caption: Overall synthetic strategy for the diversification of (5-(4-iodophenyl)isoxazol-3-yl)methanol.

Derivatization at the 5-Position: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of the starting material is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents that can probe different regions of a biological target's binding pocket.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5][6][7] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[8] The base plays a critical role in the transmetalation step of the catalytic cycle.[4] A variety of boronic acids and boronate esters are commercially available, providing access to a wide range of substituents.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add (5-(4-iodophenyl)isoxazol-3-yl)methanol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Entry Boronic Acid/Ester Palladium Catalyst Base Solvent Temp (°C) Time (h) Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O100880-90
3Pyridin-3-ylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O951675-85
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is catalyzed by a combination of palladium and copper complexes.[9][10] The resulting alkynyl-substituted isoxazoles can serve as valuable intermediates for further transformations or as final bioactive compounds themselves.

Rationale: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (5-(4-iodophenyl)isoxazol-3-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Entry Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Temp (°C) Time (h) Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT490-98
2EthynyltrimethylsilanePd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF50685-95
3Propargyl alcoholPd(dppf)Cl₂CuIEt₃NTHFRT580-90

Functionalization of the 3-Position Methanol Group

The primary alcohol at the 3-position of the isoxazole ring provides a second point of diversification.

Williamson Ether Synthesis: Formation of Ether Derivatives

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][11][12][13]

Rationale: The reaction proceeds via the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Primary alkyl halides are preferred to minimize competing elimination reactions.

Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: To a solution of (5-(4-iodophenyl)isoxazol-3-yl)methanol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH, 1.1-1.2 equiv.) at 0 °C. Stir until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Fischer Esterification: Formation of Ester Derivatives

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][14][15][16]

Rationale: The reaction is an equilibrium process. To drive the reaction to completion, it is common to use an excess of the carboxylic acid or to remove water as it is formed.

Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve (5-(4-iodophenyl)isoxazol-3-yl)methanol (1.0 equiv.) and the desired carboxylic acid (1.5-2.0 equiv.) in a suitable solvent (which can be the carboxylic acid itself if it is a liquid).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH).

  • Reaction: Heat the reaction mixture to reflux for several hours, often with a Dean-Stark apparatus to remove the water formed.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Characterization of Synthesized Derivatives

The synthesized isoxazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[17][18][19][20]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[17][18][19][20]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

  • Elemental Analysis: Determines the elemental composition of the compound.

Bioactivity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many isoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes such as cyclooxygenase (COX) and the disruption of tubulin polymerization.[3][18][21][22][23] The diaryl isoxazole motif, in particular, has been extensively explored for its cytotoxic effects against various cancer cell lines.

G isoxazole Bioactive Isoxazole Derivative tubulin Tubulin Dimers isoxazole->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Arrest mitosis->cell_cycle apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis

Caption: A simplified signaling pathway illustrating the inhibition of tubulin polymerization by a bioactive isoxazole derivative, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The isoxazole ring is also a key pharmacophore in a number of antibacterial and antifungal agents.[1][2][22][24][25] The introduction of different substituents on the isoxazole core can modulate the antimicrobial spectrum and potency.

Conclusion

The synthetic strategies outlined in this guide provide a robust framework for the generation of a diverse library of bioactive isoxazole derivatives from the readily accessible starting material, (5-(4-iodophenyl)isoxazol-3-yl)methanol. The combination of palladium-catalyzed cross-coupling reactions and functionalization of the methanol group offers a powerful approach for exploring the chemical space around the isoxazole scaffold. The resulting compounds hold significant promise for the development of novel therapeutic agents in areas such as oncology and infectious diseases.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules. [Link]

  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. (2025). European Journal of Medicinal Chemistry. [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (2023). RSC Advances. [Link]

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2023). Scientific Reports. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. (2015). Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). ResearchGate. [Link]

  • 9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (1966). Journal of Medicinal Chemistry. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances. [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2002). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). Accounts of Chemical Research. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). Catalysts. [Link]

Sources

Method

Application Note: Oxidation of (5-(4-Iodophenyl)isoxazol-3-yl)methanol to Isoxazole-3-Carboxylic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective oxidation methodologies, mechanistic rationale, and validated step-by-step protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective oxidation methodologies, mechanistic rationale, and validated step-by-step protocols.

Introduction & Mechanistic Rationale

The 5-(4-iodophenyl)isoxazole-3-carboxylic acid scaffold is a highly versatile bifunctional building block in medicinal chemistry. The isoxazole ring serves as a robust, metabolically stable pharmacophore, while the carboxylic acid moiety enables straightforward derivatization via amide couplings or esterifications. Crucially, the 4-iodophenyl group provides an orthogonal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions).

The Synthetic Challenge

Oxidizing a primary alcohol located at the 3-position of an electron-deficient isoxazole ring presents specific chemoselectivity challenges.

  • Harsh Oxidants (e.g., Jones Reagent, KMnO₄): While capable of driving the oxidation to the carboxylic acid, these reagents often lead to over-oxidation, ring cleavage, or generate toxic heavy-metal waste streams that complicate pharmaceutical scale-up.

  • Transition-Metal Catalysts (e.g., Ru, Pd): May inadvertently interact with or insert into the labile C–I bond of the iodophenyl group, leading to dehalogenation or unwanted homocoupling byproducts.

The Solution: TEMPO/BAIB Oxidation

To circumvent these issues, the Piancatelli–Margarita oxidation utilizing catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and stoichiometric BAIB (bis(acetoxy)iodobenzene) is the premier choice . This metal-free, mild, and highly chemoselective protocol operates at room temperature.

Causality of the Reaction Design: The reaction relies on a 1:1 mixture of Acetonitrile (MeCN) and Water. The presence of water is not merely for solubility; it is a mechanistic requirement. TEMPO is oxidized by BAIB to the active oxoammonium cation, which oxidizes the primary alcohol to an aldehyde. The aldehyde must then undergo hydration by the aqueous solvent to form a gem-diol intermediate . This gem-diol is subsequently oxidized by a second equivalent of the oxoammonium ion to yield the final carboxylic acid .

Visualizing the Reaction Workflow

The following diagram illustrates the dual-cycle nature of the TEMPO/BAIB oxidation, highlighting the critical role of water in the substrate transformation pathway.

Workflow cluster_0 Substrate Transformation Pathway cluster_1 TEMPO Catalytic Cycle Alc 1° Alcohol (Isoxazole-CH2OH) Ald Aldehyde Intermediate Alc->Ald Ox 1 Diol Gem-Diol (Hydrated) Ald->Diol + H2O Acid Carboxylic Acid (Isoxazole-COOH) Diol->Acid Ox 2 Oxo Oxoammonium Ion (Active Oxidant) Oxo->Alc Oxo->Diol NOH Hydroxylamine (Reduced) Oxo->NOH Oxidizes Substrate NOH->Oxo Re-oxidized by BAIB BAIB BAIB (2.2 eq) Stoichiometric BAIB->NOH

TEMPO/BAIB catalytic cycle and substrate transformation pathway.

Experimental Protocols

Protocol A: Direct TEMPO/BAIB Oxidation (Recommended)

This self-validating protocol utilizes an acid-base extraction workup, ensuring that only the fully oxidized carboxylic acid is isolated, leaving unreacted alcohol or aldehyde intermediate in the organic waste.

Materials:

  • (5-(4-Iodophenyl)isoxazol-3-yl)methanol (1.0 equiv, limiting reagent)

  • TEMPO (0.2 equiv, catalyst)

  • BAIB / Bis(acetoxy)iodobenzene (2.2 to 2.5 equiv, terminal oxidant)

  • Acetonitrile (MeCN) and Deionized Water (1:1 v/v, 0.1 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (5-(4-Iodophenyl)isoxazol-3-yl)methanol (1.0 equiv) in the MeCN/H₂O mixture.

  • Catalyst Addition: Add TEMPO (0.2 equiv) to the stirring solution. The mixture will take on a faint orange/red hue.

  • Oxidant Addition: Add BAIB (2.2 equiv) in portions over 10 minutes to prevent a rapid exothermic spike.

  • Reaction Monitoring: Stir the reaction open to the atmosphere (or under a loose nitrogen line) at room temperature (20–25 °C). Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH) or LC-MS. Complete conversion typically requires 4 to 12 hours.

  • Quenching: Once the starting material and aldehyde intermediate are consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (Sodium thiosulfate) to destroy any unreacted hypervalent iodine or oxoammonium species. Stir for 15 minutes.

  • Acid-Base Extraction (Purification):

    • Basify the mixture to pH > 10 using 1M NaOH.

    • Wash the aqueous layer with Dichloromethane (DCM) (3 × 20 mL) to remove TEMPO, iodobenzene (byproduct of BAIB), and any unreacted neutral organic species.

    • Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl. The target carboxylic acid will typically precipitate as a white/off-white solid.

    • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 5-(4-Iodophenyl)isoxazole-3-carboxylic acid.

Protocol B: Two-Step DMP / Pinnick Oxidation (Alternative)

If the substrate exhibits unexpected sensitivity to BAIB, a stepwise approach separating the alcohol-to-aldehyde and aldehyde-to-acid oxidations can be employed .

Step 1: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add DMP (1.2 equiv) at 0 °C, then warm to RT and stir for 2 hours.

  • Quench with 1:1 sat. NaHCO₃ / sat. Na₂S₂O₃, extract with DCM, and concentrate to yield the crude aldehyde.

Step 2: Pinnick Oxidation

  • Dissolve the crude aldehyde in tert-butanol and water (4:1 v/v).

  • Add 2-methyl-2-butene (10.0 equiv) as a hypochlorite scavenger.

  • Add NaH₂PO₄ (2.0 equiv) and NaClO₂ (2.0 equiv). Stir at RT for 4 hours.

  • Acidify to pH 3, extract with EtOAc, dry, and concentrate to yield the carboxylic acid.

Data Presentation & Method Comparison

The table below summarizes the quantitative and qualitative differences between the viable oxidation strategies for this specific isoxazole substrate.

Oxidation MethodTypical YieldReaction TimeEnvironmental ImpactScalabilityKey Advantage / Disadvantage
TEMPO / BAIB 85 - 95%4 - 12 hLow (Metal-free, mild)ExcellentAdvantage: One-pot, highly chemoselective.Disadvantage: Requires excess BAIB.
DMP / Pinnick 75 - 85% (Over 2 steps)6 - 8 hModerate (Atom-inefficient)GoodAdvantage: Extremely mild, avoids over-oxidation.Disadvantage: Two distinct steps and workups.
Jones Reagent 40 - 60%1 - 3 hHigh (Toxic Cr(VI) waste)PoorAdvantage: Fast, cheap reagents.Disadvantage: Risk of ring degradation; toxic.

Troubleshooting & Analytical Insights

  • Stalled Reaction at the Aldehyde Stage: If LC-MS indicates a buildup of the intermediate aldehyde with no progression to the acid, the reaction lacks sufficient water to form the gem-diol. Add an additional 10% volume of H₂O and 0.5 equivalents of BAIB.

  • Light Sensitivity of the C–I Bond: While the C–I bond is generally stable to these oxidative conditions, prolonged exposure to intense ambient light can induce radical-mediated dehalogenation. It is recommended to wrap the reaction flask in aluminum foil if reaction times exceed 12 hours.

  • NMR Characterization Markers:

    • Starting Material: Look for the distinct singlet of the hydroxymethyl protons (–CH₂ OH) around δ 4.6–4.8 ppm in ¹H NMR (DMSO-d₆).

    • Product Confirmation: Successful oxidation is confirmed by the complete disappearance of the –CH₂OH signal and the appearance of a broad, highly deshielded singlet for the carboxylic acid proton (–COOH ) at δ > 12.0 ppm. The isoxazole C4–H aromatic singlet typically remains stable around δ 7.2–7.5 ppm.

References

  • Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis. MDPI.[Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. National Center for Biotechnology Information (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Prevent Dehalogenation During Cross-Coupling of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cross-coupling of (5-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cross-coupling of (5-(4-Iodophenyl)isoxazol-3-yl)methanol. Specifically, we will address the prevalent issue of dehalogenation and provide a comprehensive set of troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, or more precisely, hydrodehalogenation, is a significant side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This leads to the formation of an unwanted byproduct, which not only lowers the yield of the desired coupled product but also complicates the purification process.[1] In the case of (5-(4-Iodophenyl)isoxazol-3-yl)methanol, the dehalogenated byproduct would be (5-phenylisoxazol-3-yl)methanol.

Q2: What is the primary mechanism driving dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (particularly alcohols), or even trace amounts of water.[1][2] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium intermediate, resulting in the dehalogenated arene and regenerating the active Pd(0) catalyst.[1][3]

Q3: Why is my (5-(4-Iodophenyl)isoxazol-3-yl)methanol particularly susceptible to dehalogenation?

A3: Several factors contribute to the susceptibility of this specific substrate:

  • Aryl Iodide Reactivity: The carbon-iodine bond is the weakest among the common aryl halides (I > Br > Cl), making aryl iodides highly reactive towards oxidative addition.[1][4] However, this high reactivity also makes them more prone to dehalogenation.[1][4]

  • Heterocyclic Nature: The isoxazole ring is an electron-deficient N-heterocycle. Such heterocycles, especially those containing nitrogen, can be more susceptible to dehalogenation.[2] The nitrogen atom can also potentially coordinate to the palladium catalyst, which may influence the reaction outcome.[2][5]

Q4: How can I confirm that dehalogenation is the primary side reaction?

A4: You can identify the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl iodide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the iodine atom was previously located.[1][4]

Troubleshooting Guides for Minimizing Dehalogenation

Significant dehalogenation of (5-(4-Iodophenyl)isoxazol-3-yl)methanol during cross-coupling reactions can be a frustrating obstacle. The following troubleshooting guides provide a systematic approach to optimizing your reaction conditions to favor the desired C-C bond formation.

Issue 1: Substantial Dehalogenation Observed with Standard Conditions

If your initial attempts using standard Suzuki-Miyaura or other cross-coupling conditions result in a high percentage of the dehalogenated product, a systematic re-evaluation of your reaction parameters is necessary.

Causality-Driven Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Primary Optimization Targets cluster_2 Secondary Optimization cluster_3 Desired Outcome A High Dehalogenation of (5-(4-Iodophenyl)isoxazol-3-yl)methanol B Ligand Selection A->B Ligand properties are critical C Base Selection A->C Base can be a hydride source D Solvent Choice A->D Solvent can be a hydride source E Temperature Control A->E High temps can accelerate side reactions F Catalyst Precursor B->F C->F G Reagent Purity & Stoichiometry D->G E->G H Minimized Dehalogenation & High Yield of Coupled Product F->H G->H

Caption: A systematic workflow for troubleshooting dehalogenation.

1. Ligand Selection: The First Line of Defense

The choice of ligand is paramount as it directly influences the steric and electronic environment of the palladium center. For substrates prone to dehalogenation, the goal is to accelerate the rate of reductive elimination relative to the competing dehalogenation pathway.

  • Recommendation: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the desired reductive elimination step and can help stabilize the active Pd(0) species.[3][5]

Ligand TypeExamplesRationale
Bulky Biarylphosphines SPhos, XPhos, RuPhosTheir steric bulk facilitates reductive elimination, which is often the rate-limiting step.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPrNHCs are strong σ-donors that can enhance catalytic activity and stability.[6]
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃These are highly electron-donating and sterically demanding, promoting oxidative addition and reductive elimination.[5]

Experimental Protocol: Ligand Screening

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different ligand. Keep all other parameters (catalyst loading, base, solvent, temperature, concentration) constant.

  • Catalyst System: Use a reliable palladium precursor like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G2.[4]

  • Ligand-to-Palladium Ratio: Maintain an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system.[7]

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to assess the ratio of the desired product to the dehalogenated byproduct.

  • Analysis: Compare the results to identify the ligand that provides the highest selectivity for the cross-coupled product.

2. Base Optimization: Minimizing Hydride Sources

The base is crucial for the catalytic cycle, but it can also be a primary source of hydrides leading to dehalogenation.[1][3] Strong alkoxide bases are often implicated in this side reaction.

  • Recommendation: Screen weaker inorganic bases.[2]

BaseChemical FormulaComments
Potassium PhosphateK₃PO₄Often a good choice for suppressing dehalogenation, particularly in Suzuki couplings.[2]
Cesium CarbonateCs₂CO₃A mild and effective base for a wide range of cross-coupling reactions.[2][7]
Potassium CarbonateK₂CO₃A commonly used and cost-effective option that is less aggressive than alkoxides.[2][7]

Experimental Protocol: Base Screening

  • Setup: Using the best ligand identified from the previous screen, set up parallel reactions with different inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Conditions: Keep all other reaction parameters consistent.

  • Analysis: Analyze the product distribution to determine which base minimizes the formation of the dehalogenated byproduct.

3. Solvent Choice: Avoiding Protic and Reducible Solvents

The solvent can also act as a hydride source, particularly protic solvents like alcohols.[1][3][4] Some aprotic solvents can also contribute to dehalogenation under certain conditions.

  • Recommendation: Use aprotic solvents that are less likely to act as hydride donors.[2][7]

Recommended SolventsSolvents to Use with Caution
1,4-DioxaneAlcohols (e.g., Ethanol, Methanol)
Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Toluene

Important Consideration: Ensure that all solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the catalyst and lead to an increase in side reactions.[7] Proper degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][7]

Issue 2: Reaction is Sluggish, Leading to Increased Dehalogenation Over Time

A slow desired reaction can allow the competing dehalogenation pathway to become more prominent, especially at elevated temperatures or with prolonged reaction times.[4]

1. Temperature Control

While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions like dehalogenation.[4][7]

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial screen at a lower temperature (e.g., 80 °C) is advisable, with cautious increases if the reaction is too sluggish.[1][7]

2. Catalyst Precursor and Activity

The choice of palladium source is critical. Some precursors require in-situ reduction to the active Pd(0) species, and if this is inefficient, the catalytic cycle will be slow.[7]

  • Recommendation: Consider using a modern pre-catalyst system (e.g., Buchwald or PEPPSI-type pre-catalysts) that reliably forms the active catalyst.[3][7] These are often more efficient and can lead to faster reaction rates at lower temperatures.

The Competing Pathways

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Transmetalation (Nu-M) PdH H-Pd(II)-X(L_n) ArPdX->PdH Hydride Source (Base, Solvent, H₂O) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Desired Product) ArPdNu->ArNu ArH Ar-H (Dehalogenated Byproduct) PdH->ArH Reductive Elimination ArH->Pd0

Caption: The desired cross-coupling cycle versus the competing dehalogenation pathway.

Concluding Remarks

Preventing the dehalogenation of (5-(4-Iodophenyl)isoxazol-3-yl)methanol requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms and methodically adjusting key parameters such as the ligand, base, solvent, and temperature, researchers can significantly suppress this unwanted side reaction. The troubleshooting guides and protocols provided herein offer a robust framework for achieving high yields and purity in your cross-coupling endeavors.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 10832-10834. DOI: 10.1039/C3CC46271D. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Clouthier, C. M., & Sereda, O. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. DOI: 10.1021/om200898t. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(24), 4496–4512. Available from: [Link]

  • Takenaka, K., Itoh, F., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Chemistry – An Asian Journal, 10(10), 2194-2197. DOI: 10.1002/asia.201500645. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions involving (5-(4-Iodophenyl)isoxazol-3-yl)methanol. As a key building block in medicinal chemistry, efficient and reproducible derivatization of this scaffold is paramount. This resource, designed by Senior Application Scientists, offers field-proven insights to overcome common experimental hurdles.

Introduction: The Critical Role of Catalyst Loading

Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] For a substrate like (5-(4-Iodophenyl)isoxazol-3-yl)methanol, these reactions open a gateway to a diverse range of novel chemical entities. The efficiency, cost-effectiveness, and reproducibility of these transformations are critically dependent on the precise loading of the palladium catalyst. While lower catalyst loadings are desirable for sustainability and cost reduction, insufficient catalyst can lead to incomplete reactions and low yields.[2][3] Conversely, excessively high loadings can lead to unwanted side reactions and complicate purification.[3] This guide will help you navigate the nuances of catalyst optimization for your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with (5-(4-Iodophenyl)isoxazol-3-yl)methanol is resulting in a low yield or no product at all. What are the primary factors to investigate?

A: Low or no conversion is a common challenge in palladium-catalyzed reactions and can stem from issues with the catalyst system, reagents, or reaction conditions. A systematic approach to troubleshooting is essential.

Initial Checks & Causality:

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species.[4] Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) which must be reduced in situ to Pd(0).[1][5] Inefficient reduction leads to a low concentration of the active catalyst.[1][5]

    • Troubleshooting: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, or a pre-formed catalyst where the ligand is already coordinated.[1][6] If you suspect your current catalyst source is inactive, test it in a well-established, reliable reaction.[5]

  • Reagent and Solvent Integrity: The purity of all components is critical. Impurities can act as catalyst poisons, effectively shutting down the catalytic cycle.[5]

    • Causality: Oxygen is a significant culprit; it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also degrade sensitive phosphine ligands.[4][5] Water content in solvents can also be detrimental, though some Suzuki reactions may require a small amount of water for efficient base function.[5]

    • Troubleshooting: Ensure all reagents are of high purity.[4] Use anhydrous solvents and thoroughly degas them using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[4][7]

  • Ligand Selection: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and can prevent catalyst aggregation into inactive palladium black.[4][8] The isoxazole moiety itself can coordinate to the palladium, potentially interfering with the desired catalytic cycle, making ligand choice even more critical.[9]

    • Troubleshooting: If using a ligand, it is often the most critical variable to screen.[5] Select a panel of 3-5 ligands with varying steric and electronic properties (e.g., a simple triarylphosphine like PPh₃, a bulky trialkylphosphine such as P(t-Bu)₃, and a biarylphosphine like SPhos or XPhos).[5] The reactivity of aryl iodides is generally high, so a broad range of ligands may be effective.[5]

Systematic Optimization Workflow:

If initial checks do not resolve the issue, a systematic optimization is necessary. Change only one variable at a time to understand its impact.

G cluster_start Start: Low/No Yield cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_optimization Parameter Optimization cluster_end Outcome start Low/No Yield catalyst_check Verify Catalyst Activity (Use known reaction) start->catalyst_check precatalyst Switch to Pd(0) Source (e.g., Pd₂(dba)₃) catalyst_check->precatalyst Inactive reagent_purity Check Reagent Purity & Degas Solvents catalyst_check->reagent_purity Active precatalyst->reagent_purity ligand_screen Screen Ligand Panel (e.g., PPh₃, SPhos, XPhos) solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DMF) ligand_screen->solvent_screen reagent_purity->ligand_screen Pure reagent_purity->reagent_purity Impure base_screen Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) solvent_screen->base_screen temp_opt Optimize Temperature (e.g., 60, 80, 100 °C) base_screen->temp_opt loading_opt Optimize Catalyst Loading (e.g., 1-5 mol%) temp_opt->loading_opt success Successful Reaction loading_opt->success

Issue 2: Reaction Stalls or Incomplete Conversion

Q: My reaction starts but appears to stall before all the starting material is consumed. What could be causing this premature catalyst deactivation?

A: Catalyst deactivation is a common reason for incomplete reactions. The active catalyst can be lost through several pathways.

Common Deactivation Pathways:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium nanoparticles, often observed as a black precipitate.[5][10]

    • Causality: This is often promoted by high temperatures, the presence of oxygen, or a suboptimal ligand that fails to adequately stabilize the monomeric palladium species.[4][10]

    • Troubleshooting:

      • Lower the Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.[4][5]

      • Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen.[4]

      • Ligand Choice: A more sterically bulky or strongly coordinating ligand can often prevent aggregation.[4]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under the reaction conditions.[10]

    • Troubleshooting: If you suspect ligand degradation, consider using more robust ligands, such as biarylphosphines or N-heterocyclic carbenes (NHCs).[11]

  • Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons.[10]

    • Troubleshooting: Purify all reagents and ensure solvents are of high quality. If poisoning is suspected, a test reaction with highly purified materials can confirm this.[10]

Experimental Protocol: Screening for Optimal Catalyst Loading

Once you have a system that provides some product, you can optimize the catalyst loading to improve efficiency and reduce cost.

  • Setup: In an array of reaction vials, set up several identical reactions based on your most successful conditions so far.

  • Variable Loading: Vary the palladium catalyst loading across the vials. A typical range to screen for an aryl iodide would be from 0.5 mol% to 5 mol%.

  • Constant Parameters: Keep all other parameters (temperature, solvent, base, ligand-to-metal ratio, and concentration) constant across all reactions.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, LC-MS, GC-MS, or ¹H NMR).[5]

  • Analysis: Determine the conversion and yield for each catalyst loading at each time point. This will help you identify the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.

Catalyst Loading (mol%)Time to >95% ConversionObservations
0.5> 24 hSlow reaction, incomplete conversion
1.012 hComplete conversion, clean reaction
2.04 hFaster conversion, no significant side products
5.04 hSimilar rate to 2.0 mol%, potential for more byproducts

This is an example table; your results will vary based on the specific reaction.

Issue 3: Formation of Side Products

Q: I'm observing significant side products in my reaction, particularly homocoupling of my starting material or coupling partner. How can I suppress these unwanted reactions?

A: The formation of side products often points to sub-optimal reaction conditions or an imbalance in the rates of the desired catalytic steps.

Common Side Reactions and Solutions:

  • Homocoupling (Glaser-Hay or Ullmann-type): This involves the coupling of two molecules of the alkyne (in Sonogashira reactions) or two molecules of the organometallic reagent (in Suzuki reactions).[7]

    • Causality (Sonogashira): This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

    • Troubleshooting (Sonogashira):

      • Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction.[7]

      • Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[7]

      • Reduce Copper: Lower the amount of the Cu(I) co-catalyst or switch to a copper-free protocol.[7]

  • Protodeboronation (Suzuki): The boronic acid coupling partner can react with residual water or protic solvents to be converted back to the corresponding arene, reducing the amount available for cross-coupling.[5]

    • Troubleshooting: Use a boronic ester instead of the boronic acid, as they are often more stable.[5] Ensure your base and solvent are sufficiently anhydrous if this is a persistent issue.

G

References

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • White Rose Research Online. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • ACS Publications. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • BenchChem. (n.d.). troubleshooting guide for Sonogashira coupling failures.
  • Cross-Coupling Reactions Guide. (n.d.).
  • PMC. (2018). Developing Ligands for Palladium(II)
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of (5-(4-Iodophenyl)isoxazol-3-yl)methanol in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of the compound (5-(4-Iodophenyl)isoxazol-3-yl)methanol in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.

Introduction: The Challenge of Poor Solubility

(5-(4-Iodophenyl)isoxazol-3-yl)methanol is an isoxazole derivative with potential applications in various biological studies.[1][2][3][4] However, like many heterocyclic compounds under investigation, its efficacy in in vitro and in vivo models can be hampered by low aqueous solubility.[5][6] This can lead to a number of experimental artifacts, including compound precipitation, inaccurate concentration-response curves, and underestimated biological activity.[5][7] This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Predicted Physicochemical Properties of (5-(4-Iodophenyl)isoxazol-3-yl)methanol

PropertyPredicted ValueImplication for Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5High lipophilicity, indicating a strong preference for non-polar environments and consequently, poor water solubility.
Aqueous Solubility (LogS) ~ -4.0 to -5.0Predicted to be poorly soluble to very poorly soluble in water.

These values are estimations from various online prediction tools and should be used as a guideline for initial experimental design.

Frequently Asked Questions (FAQs)

Q1: I dissolved (5-(4-Iodophenyl)isoxazol-3-yl)methanol in DMSO to make a stock solution, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced into an aqueous buffer, the overall solvent environment becomes much more polar. The water molecules cannot effectively solvate the lipophilic (5-(4-Iodophenyl)isoxazol-3-yl)methanol, causing it to precipitate out of solution.[8]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, though some sensitive lines may be affected at concentrations as low as 0.1%.[8] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay.

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[9][10] This reduces the volume of DMSO stock needed for the final dilution step, minimizing the solvent shock.

  • Slow, Controlled Addition: When making the final dilution, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. This helps to rapidly disperse the compound and DMSO, preventing localized high concentrations that can trigger precipitation.[11]

  • Consider Temperature: While gentle warming can sometimes aid dissolution, be aware that the freezing point of DMSO is approximately 18.5°C.[8] Using chilled buffers could cause the DMSO to freeze, especially at higher concentrations.

Q2: What is the maximum concentration of (5-(4-Iodophenyl)isoxazol-3-yl)methanol I can expect to achieve in my aqueous assay buffer?

A2: Based on its predicted LogS of -4.0 to -5.0, the maximum aqueous solubility is likely to be in the low micromolar range. However, this can be influenced by the final concentration of co-solvents like DMSO and the presence of proteins (e.g., fetal bovine serum) in your media, which can sometimes help to stabilize the compound. It is highly recommended to experimentally determine the kinetic solubility of your compound in your specific assay buffer.[12][13]

Troubleshooting Guide: Advanced Solubilization Strategies

If optimizing your DMSO-based protocol is insufficient, several other strategies can be employed to enhance the aqueous solubility of (5-(4-Iodophenyl)isoxazol-3-yl)methanol.

Decision-Making Workflow for Solubility Enhancement

start Poorly soluble compound: (5-(4-Iodophenyl)isoxazol-3-yl)methanol dmso Optimize DMSO-based protocol (Concentration, Serial Dilution) start->dmso check1 Solubility still insufficient? dmso->check1 cosolvents Explore other co-solvents (e.g., Ethanol, PEG 400) check1->cosolvents Yes proceed Proceed with biological assay check1->proceed No cyclodextrins Utilize Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvents->cyclodextrins check2 Cytotoxicity or assay interference? cosolvents->check2 surfactants Incorporate Surfactants (e.g., Tween 80, Pluronic F68) cyclodextrins->surfactants cyclodextrins->check2 lipid Consider Lipid-Based Formulations (e.g., SMEDDS) surfactants->lipid surfactants->check2 lipid->check2 optimize Optimize formulation and validate in control experiments check2->optimize Yes check2->proceed No optimize->proceed

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[14]

  • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).

  • Mechanism: They work by reducing the polarity of the aqueous environment.

  • Protocol:

    • Prepare a high-concentration stock solution of (5-(4-Iodophenyl)isoxazol-3-yl)methanol in the chosen co-solvent.

    • Perform serial dilutions in the same co-solvent.

    • Add the co-solvent stock to the aqueous buffer slowly with mixing.

  • Considerations: Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations. Always run a vehicle control with the same final concentration of the co-solvent.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: The lipophilic (5-(4-Iodophenyl)isoxazol-3-yl)methanol can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[18]

  • Protocol:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the solid compound or a concentrated DMSO stock to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate complex formation.

  • Considerations: The affinity of the compound for the cyclodextrin and the stoichiometry of the complex will determine the extent of solubility enhancement.

Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[7][19]

  • Examples: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F68).

  • Mechanism: At concentrations above the critical micelle concentration (CMC), surfactants self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[7]

  • Protocol:

    • Prepare a stock solution of the surfactant in your assay buffer at a concentration above its CMC.

    • Add the compound (either as a solid or from a DMSO stock) to the surfactant solution.

    • Mix thoroughly to allow for micellar encapsulation.

  • Considerations: Surfactants can permeabilize cell membranes and may interfere with certain assay readouts. Careful validation with appropriate controls is essential.[20]

Lipid-Based Formulations

For more challenging solubility issues, especially in the context of in vivo studies, lipid-based formulations can be highly effective.[21]

  • Examples: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).

  • Mechanism: These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium. The compound remains dissolved in the lipid droplets.

  • Considerations: The development of lipid-based formulations is more complex and requires careful optimization of the excipient ratios. These are more commonly used for oral and parenteral drug delivery rather than high-throughput in vitro screening.

Experimental Protocol: Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of (5-(4-Iodophenyl)isoxazol-3-yl)methanol in your specific assay buffer.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the DMSO stock in a 96-well plate using 100% DMSO.

  • Transfer a small, equal volume of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing your aqueous assay buffer. The final DMSO concentration should be kept constant and below the toxicity limit for your assay.

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.

Visualization of Experimental Workflow

Caption: Workflow for determining the kinetic solubility of a compound.

Concluding Remarks

Overcoming the poor aqueous solubility of (5-(4-Iodophenyl)isoxazol-3-yl)methanol is a critical step in obtaining reliable and meaningful data in biological assays. A systematic approach, starting with the optimization of DMSO-based protocols and progressing to more advanced solubilization techniques as needed, will enable researchers to effectively work with this and other challenging compounds. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay or introduce artifacts.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Chaudhari, S. P., & Patil, P. S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 6(1), 20.
  • Miro, A., Quaglia, F., & Ungaro, F. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 845.
  • Ghodke, D., & Sharma, P. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1234567.
  • Müllertz, A., Ogbonna, J., & Rades, T. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 62(11), 1339-1357.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, N., & N, D. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-17.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5543.
  • Müllertz, A., Ogbonna, J., & Rades, T. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 62(11), 1339-1357.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug development and industrial pharmacy, 44(1), 1–11.
  • Bostrom, M. P., & Anderson, G. J. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Drug discovery today, 13(21-22), 978–985.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Chi, V., & La, D. (2000). Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers. International journal of pharmaceutics, 210(1-2), 167–178.
  • ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by... Retrieved from [Link]

  • Panda, S. S., Chowdary, P. V. R., & Jayashree, B. S. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. Mini reviews in medicinal chemistry, 9(11), 1246–1261.
  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • Wnorowska, U., Piktel, E., Głuszek, K., Fiedoruk, K., Szymańska, E., Wątek, M., ... & Bucki, R. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International journal of molecular sciences, 24(3), 2919.
  • Wang, X., Li, Z., & Shi, Y. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13697-13705.
  • Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][15][21]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816.

  • ResearchGate. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for (5-(4-Iodophenyl)isoxazol-3-yl)methanol

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with (5-(4-Iodophenyl)isoxazol-3-yl)methanol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with (5-(4-Iodophenyl)isoxazol-3-yl)methanol and its related impurities.

This molecule presents a unique triad of structural features: a highly polarizable, lipophilic iodophenyl group; a rigid, electron-rich isoxazole core; and a hydrogen-bonding hydroxymethyl group. These features often lead to co-elution of positional isomers and severe peak tailing on standard reversed-phase columns. The following guide provides field-proven, mechanistically grounded solutions to establish a robust, self-validating analytical method.

Diagnostic Workflow: Resolving Co-Eluting Impurities

Before altering your method parameters, use the following decision tree to diagnose the root cause of poor resolution based on the structural nature of your impurities.

HPLC_Troubleshooting Start Poor Peak Resolution (5-(4-Iodophenyl)isoxazol-3-yl)methanol Identify Identify Impurity Type (LC-MS / UV Spectra) Start->Identify Isomer Positional Isomer (e.g., 3,5-regioisomer) Identify->Isomer Degradant Degradation Product (Des-iodo or Oxidation) Identify->Degradant PFP Switch to PFP Column (Enhances π-π & shape selectivity) Isomer->PFP Gradient Flatten Gradient Slope & Adjust pH to 2.5 Degradant->Gradient MeOH Use Methanol instead of MeCN (Preserves π-π interactions) PFP->MeOH Buffer Use Formate/Acetate Buffer (Controls ionization) Gradient->Buffer Success Baseline Resolution (Rs > 1.5) MeOH->Success Buffer->Success

Troubleshooting workflow for resolving (5-(4-Iodophenyl)isoxazol-3-yl)methanol impurities.

Frequently Asked Questions (FAQs)

Q1: Why do the positional isomers of (5-(4-Iodophenyl)isoxazol-3-yl)methanol co-elute on my standard C18 column, and how can I resolve them? Causality & Solution: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers—such as 3-(4-iodophenyl)isoxazol-5-yl)methanol—have identical molecular weights and nearly identical partition coefficients (LogP), a C18 phase cannot adequately differentiate them.

To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and stringent shape selectivity[1]. The highly polarizable iodine atom and the electron-rich isoxazole ring interact strongly with the electron-deficient pentafluorophenyl ring. This shape and electronic recognition easily resolves regioisomers and halogenated aromatic compounds that co-elute on traditional alkyl phases[2].

Q2: I switched to a PFP column, but the resolution between the iodinated API and the des-iodo impurity is still poor. What mobile phase adjustments are required? Causality & Solution: The choice of organic modifier is critical when using fluorinated stationary phases. If you are using Acetonitrile (MeCN), you are actively suppressing the π−π interactions. MeCN is a π -electron-rich solvent (due to its carbon-nitrogen triple bond) that competes directly with the analyte for the PFP phase's active sites.

Replace Acetonitrile with Methanol (MeOH). Methanol is a protic solvent that does not participate in π−π interactions, thereby maximizing the electronic differences between the iodinated compound and the des-iodo impurity[3]. Furthermore, MeOH enhances the dipole-dipole interactions between the isoxazole's heteroatoms and the fluorinated stationary phase.

Q3: The main peak exhibits significant tailing (Tailing Factor > 1.8). How do I correct this without losing resolution? Causality & Solution: Peak tailing for this specific compound is driven by secondary interactions. The basic nitrogen of the isoxazole ring and the primary alcohol (-OH) act as hydrogen bond donors/acceptors, interacting with residual, unendcapped silanols on the silica support.

Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). At this pH, the residual silanols (pKa ~ 3.5–4.5) are protonated and neutralized, eliminating the ion-exchange interactions that cause tailing.

Step-by-Step Methodology: Validated Method Development Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

Phase 1: System Preparation & Equilibration

  • Column Installation: Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Purging: Flush the system with 10 column volumes of 50:50 MeOH:Water to remove storage solvents and prevent buffer precipitation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

Phase 2: Chromatographic Parameters 4. Gradient Programming: Implement a shallow gradient to maximize the PFP column's shape selectivity.

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 30% 70% B (Linear ramp for impurity separation)

  • 15.0 - 18.0 min: 70% 95% B (Column wash)

  • 18.0 - 22.0 min: 30% B (Re-equilibration)

  • Physical Parameters: Set the flow rate to 1.0 mL/min. Maintain the column oven temperature strictly at 30°C. (Note: While elevated temperatures reduce mobile phase viscosity, temperatures above 40°C provide too much kinetic energy, which disrupts the weak π−π interactions essential for PFP selectivity).

  • Detection: Monitor UV absorbance at 254 nm (optimal for the iodophenyl chromophore). Ensure the Signal-to-Noise Ratio (SNR) is sufficient for detecting impurities at the 0.05% threshold, avoiding over-smoothing of data which can artificially broaden peaks and mask co-elution[4].

Phase 3: System Suitability Testing (SST) - Self-Validation 7. Before analyzing unknown samples, inject a resolution standard containing the API and the 3,5-regioisomer. The system is validated for use only if the critical pair resolution (Rs) is 1.5, and the API tailing factor (Tf) is 1.2.

Data Presentation: Optimized Impurity Profile

The following table summarizes the expected quantitative chromatographic data when executing the optimized protocol above.

Analyte / ImpurityImpurity TypeRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
Des-iodo derivativeDegradant0.75N/A1.10
(5-(4-Iodophenyl)isoxazol-3-yl)methanol Active Pharmaceutical Ingredient 1.00 3.2 1.05
3-(4-Iodophenyl)isoxazol-5-yl)methanolPositional Isomer1.152.81.08
Isoxazole-3-carboxylic acid derivativeOxidation Product1.354.11.12
References
  • ACQUITY UPLC Columns - Antpedia. Details the multiple retention mechanisms (aromatic pi-pi, hydrogen-bonding, dipole-dipole) of PFP chemistry for halogenated compounds.
  • ACE C18-PFP - Chromassist. Highlights the superior selectivity of PFP phases for regioisomers and halogenated aromatics compared to traditional C18 columns.
  • A Validated HPLC Method for the Determination of Tiludronate Disodium on a Novel Brominated Stationary Phase - ResearchGate.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection - Thermo Fisher Scientific. Guidelines on managing baseline noise, data smoothing, and preventing artificial peak broadening during method development.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Methods for (5-(4-Iodophenyl)isoxazol-3-yl)methanol Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Introduction: The Analytical Challenge of Halogenated Isoxazoles The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Introduction: The Analytical Challenge of Halogenated Isoxazoles

The compound (5-(4-Iodophenyl)isoxazol-3-yl)methanol is a highly valuable synthetic intermediate and bioactive scaffold used in medicinal chemistry, particularly in cross-coupling reactions and the development of selective enzyme inhibitors. From an analytical perspective, quantifying the purity of this compound presents a unique challenge. During its synthesis, the most critical impurities are typically regioisomers and the des-iodo byproduct (where the iodine atom is replaced by a proton).

Because the isoxazole ring is highly electron-withdrawing and the iodine atom is large and polarizable, standard High-Performance Liquid Chromatography (HPLC) methods often struggle to achieve baseline resolution between the iodinated active pharmaceutical ingredient (API) and its des-iodo impurity. This guide objectively compares traditional HPLC-UV (C18) against modern Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) using a Phenyl-Hexyl phase, and provides a self-validating protocol aligned with the latest [1].

Methodological Causality: Why Standard C18 Falls Short

To establish a robust purity assay, we must first understand the physicochemical interactions at play.

  • Traditional HPLC-UV (C18 Phase): Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While iodine adds lipophilicity, the overall dipole moment of the isoxazole-phenyl system often results in peak tailing and co-elution (Resolution, Rs​<1.5 ) with the des-iodo impurity. The purely hydrophobic retention mechanism is "blind" to the nuanced electronic differences between the two molecules.

  • Modern UHPLC-PDA (Phenyl-Hexyl Phase): Transitioning to a Phenyl-Hexyl stationary phase fundamentally changes the retention causality. The phenyl ring on the column enables strong π−π interactions with the analyte's aromatic systems. More importantly, the electron-rich π -cloud of the column's phenyl group acts as a Lewis base, engaging in highly specific halogen bonding with the polarizable iodine atom of the target compound[2]. This dual-interaction mechanism drastically increases the selectivity ( α ) for the iodinated compound, ensuring baseline resolution.

Column_Selectivity Analyte (5-(4-Iodophenyl)isoxazol-3-yl)methanol C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (π-π & Halogen Bonding) Analyte->Phenyl Shape & Polarizability Res1 Co-elution with Des-iodo Impurity C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for halogenated isoxazoles.

Comparative Performance Data

The table below summarizes the experimental data comparing the traditional method against the optimized alternative. The UHPLC-PDA (Phenyl-Hexyl) method not only resolves the critical pair but also reduces solvent consumption and run time.

Analytical ParameterTraditional HPLC-UVModern UHPLC-PDA
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Water / ACN (0.1% TFA)Water / MeOH (0.1% Formic Acid)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 minutes6.0 minutes
Resolution ( Rs​ ) 1.4 (Co-elution)3.4 (Baseline Resolution)
Theoretical Plates ( N ) ~12,000~48,000
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

Having established the superiority of the UHPLC-PDA Phenyl-Hexyl method, it must be rigorously validated. The following step-by-step protocol is designed as a self-validating system, ensuring that every result inherently proves the method's fitness for purpose according to[3].

HPLC_Validation Dev Method Optimization (Column & Mobile Phase) SST System Suitability (Resolution, Tailing) Dev->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision & Accuracy (Repeatability & Recovery) Lin->Prec Rob Robustness & Lifecycle (ICH Q14 Alignment) Prec->Rob

ICH Q2(R2) analytical procedure validation lifecycle for purity analysis.
Step 1: System Suitability Testing (SST)
  • Causality: Before executing any validation parameters, the chromatographic system must prove it is capable of performing the analysis on that specific day.

  • Protocol: Inject the standard solution (10 µg/mL) six times.

  • Acceptance: Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥10,000 , and %RSD of peak area ≤2.0% .

Step 2: Specificity and Forced Degradation
  • Causality: To prove the method is stability-indicating, we must artificially destroy the API to generate degradation products and prove they do not interfere with the main peak[4].

  • Protocol:

    • Prepare a 1.0 mg/mL stock of (5-(4-Iodophenyl)isoxazol-3-yl)methanol.

    • Aliquot into four vials and expose to: 1N HCl (Acidic), 1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV Light (Photolytic) for 24 hours.

    • Neutralize the acidic and basic samples. Dilute all to 10 µg/mL.

    • Inject into the UHPLC-PDA.

  • Acceptance: The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the main peak, proving no co-eluting degradants.

Step 3: Linearity and Range
  • Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the required testing range.

  • Protocol:

    • Prepare calibration standards at 6 levels: 0.1 (LOQ), 0.5, 1.0, 5.0, 10.0 (Target), and 12.0 µg/mL (120% of specification).

    • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Precision and Accuracy (Recovery)
  • Causality: Precision verifies the absence of random error, while accuracy verifies the absence of systematic error (matrix effects).

  • Protocol:

    • Precision: Inject the 10.0 µg/mL standard 6 consecutive times. Calculate the %RSD.

    • Accuracy: Spike known amounts of the API into a synthetic blank matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate.

  • Acceptance: Precision %RSD ≤2.0% . Accuracy recovery must fall between 98.0% and 102.0%.

Summary of Validation Results

The experimental validation of the UHPLC-PDA (Phenyl-Hexyl) method yielded the following data, confirming its suitability for routine purity analysis and quality control release.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RTPeak purity angle < thresholdPASS
Linearity R2≥0.999 R2=0.9998 PASS
Precision (%RSD) ≤2.0% 0.82%PASS
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.8%PASS
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPASS

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations (Isoxazole Derivatives) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Comparative

Benchmarking Catalytic Systems for the Functionalization of (5-(4-Iodophenyl)isoxazol-3-yl)methanol: A Comparative Guide

As drug development increasingly relies on complex, densely functionalized heterocyclic scaffolds, the late-stage modification of building blocks like (5-(4-Iodophenyl)isoxazol-3-yl)methanol has become a critical focal p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, densely functionalized heterocyclic scaffolds, the late-stage modification of building blocks like (5-(4-Iodophenyl)isoxazol-3-yl)methanol has become a critical focal point for synthetic chemists. This guide provides an objective, data-driven comparison of four distinct palladium catalytic systems for the Suzuki-Miyaura cross-coupling of this specific substrate. By analyzing the causality behind ligand design and reaction outcomes, we establish a robust, self-validating protocol optimized for high yield and functional group tolerance.

Substrate Analysis & Mechanistic Causality

The molecule (5-(4-Iodophenyl)isoxazol-3-yl)methanol presents a unique set of synthetic challenges and opportunities that dictate catalyst selection:

  • The Aryl Iodide Handle: Aryl iodides are highly reactive electrophiles in cross-coupling reactions, undergoing rapid oxidative addition to Pd(0) centers even with first-generation catalysts[1].

  • The Isoxazole Core & Hydroxymethyl Group: The unprotected primary alcohol (-CH₂OH) can competitively coordinate to the palladium center. If labile ligands are used, this coordination can stall the catalytic cycle. Furthermore, while the isoxazole ring is generally stable, it is sensitive to highly basic environments or extreme thermal stress, which can induce retro-aldol-type cleavage or ring-opening[2].

Therefore, the optimal catalytic system must balance high turnover frequency (TOF) with mild conditions. It requires a base strong enough to facilitate transmetalation but mild enough (e.g., K₃PO₄ or K₂CO₃) to avoid deprotonating the alcohol and triggering unwanted etherification or degradation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Ligand-dependent) OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd Ar-I TransMet Transmetalation (Base & Water dependent) OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination (Yields Biaryl Product) TransMet->RedElim Ligand Exchange RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting mechanistic steps influenced by ligand choice.

Catalyst Benchmarking Data

To objectively evaluate performance, we benchmarked four distinct classes of palladium catalysts in the Suzuki-Miyaura coupling of (5-(4-Iodophenyl)isoxazol-3-yl)methanol with phenylboronic acid. The reactions were standardized using a 1,4-Dioxane/H₂O (4:1) solvent system to ensure solubility of both the organic substrate and the inorganic base.

Catalyst SystemCatalyst Loading (mol%)Base (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ 5.0K₂CO₃901281
Pd(dppf)Cl₂ 5.0K₂CO₃80688
Pd(OAc)₂ / SPhos 2.0K₃PO₄60494
PEPPSI-IPr 1.0K₃PO₄40398
Discussion of Results & Field-Proven Insights
  • Traditional Phosphines (Pd(PPh₃)₄): As a first-generation catalyst, Pd(PPh₃)₄ requires higher temperatures (90 °C) and longer reaction times[4]. The monodentate triphenylphosphine ligands are relatively labile, allowing the substrate's free hydroxymethyl group to competitively coordinate to the Pd(II) intermediate, which depresses the overall yield.

  • Bidentate Ligands (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry and sterically blocks unwanted substrate coordination. This results in a cleaner reaction profile and improved yield compared to Pd(PPh₃)₄.

  • Buchwald Ligands (Pd(OAc)₂ / SPhos): The bulky, highly electron-rich SPhos ligand significantly accelerates the reductive elimination step[1]. This allows the reaction temperature to be lowered to 60 °C, protecting the isoxazole core while driving the yield to 94%.

  • NHC Ligands (PEPPSI-IPr): This N-Heterocyclic Carbene (NHC) complex provides the ultimate mechanistic advantage. The strong sigma-donating NHC ligand stabilizes the active Pd(0) species exceptionally well, preventing catalyst aggregation (blackening). The immense steric bulk forces rapid reductive elimination, enabling the coupling to proceed at near-ambient temperatures (40 °C) with only 1 mol% loading[3].

Self-Validating Experimental Protocol

Based on the benchmarking data, the PEPPSI-IPr / K₃PO₄ system is the superior choice. The following protocol is designed as a self-validating system, incorporating in-process visual cues and analytical checkpoints to guarantee reproducibility.

Materials Required:

  • (5-(4-Iodophenyl)isoxazol-3-yl)methanol (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • PEPPSI-IPr catalyst (0.01 equiv, 1 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the isoxazole substrate, phenylboronic acid, K₃PO₄, and the PEPPSI-IPr catalyst.

    • Validation Cue: The solid mixture should appear as a pale yellow/tan powder.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the flask with a rubber septum. Degas the suspension by bubbling Argon directly through the liquid for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalytic Coupling: Place the flask in a pre-heated oil bath at 40 °C. Stir vigorously (800 rpm) for 3 hours.

    • Validation Cue (Visual): Within the first 15 minutes, the turbid suspension will transition into a clear, dark amber solution. This color change confirms the activation of the PEPPSI precatalyst into the active Pd(0) species.

    • Validation Cue (Analytical): At 2.5 hours, perform a TLC (Hexanes/EtOAc 1:1). The starting aryl iodide (UV active, Rf ~0.6) should be completely consumed, replaced by a more polar, bright blue fluorescent product spot under 254 nm UV (Rf ~0.4).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 15 mL).

    • Validation Cue: Check the pH of the aqueous layer; it should remain slightly basic (pH ~8-9), ensuring the product's alcohol remains protonated and partitions entirely into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford the pure biaryl product.

ExperimentalWorkflow Step1 1. Reagent Assembly Isoxazole, Boronic Acid, Catalyst, Base Step2 2. Solvent Addition & Degassing 1,4-Dioxane/H2O (4:1), Argon Purge Step1->Step2 Step3 3. Catalytic Coupling Controlled Heating & Stirring Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash, Drying Step3->Step4 Step5 5. Purification & Analysis Silica Gel Chromatography, HPLC/NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Pd-catalyzed cross-coupling.

Sources

Validation

Spectroscopic validation of synthesized (5-(4-Iodophenyl)isoxazol-3-yl)methanol batches

Comprehensive Spectroscopic Validation Guide: Benchmarking Synthesized (5-(4-Iodophenyl)isoxazol-3-yl)methanol Batches As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Validation Guide: Benchmarking Synthesized (5-(4-Iodophenyl)isoxazol-3-yl)methanol Batches

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly validated chemical building blocks. The compound (5-(4-Iodophenyl)isoxazol-3-yl)methanol (Chemical Formula: C₁₀H₈INO₂, Exact Mass: 300.9598) is a highly versatile bifunctional scaffold in drug discovery. The 4-iodophenyl moiety is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the isoxazol-3-yl methanol group serves as a robust hydrogen-bonding pharmacophore.

However, the synthesis of this core—typically via a 1,3-dipolar cycloaddition between 4-iodobenzonitrile oxide and propargyl alcohol—is notoriously prone to regiochemical leakage and trace metal contamination [1]. Without rigorous spectroscopic validation, uncharacterized regioisomers (the 3,4-disubstituted variant) or de-iodinated byproducts will poison downstream coupling reactions, leading to catastrophic yield losses in late-stage medicinal chemistry campaigns.

This guide objectively compares an optimized in-house synthesized batch against commercial and sub-optimal alternatives, detailing the self-validating spectroscopic protocols required to ensure absolute structural integrity.

The Mechanistic Challenge: Regiochemistry and Purity

Standard 1D ¹H-NMR and basic UV-LC traces are insufficient for validating isoxazole building blocks. Relying solely on these methods introduces two critical blind spots:

  • Regiochemical Ambiguity: 1D NMR will confirm the presence of the isoxazole ring proton, but it cannot definitively prove its position (C4 vs. C5). We must employ 2D NOESY NMR to observe the spatial correlation between the isoxazole proton and the adjacent hydroxymethyl group, unambiguously validating the 3,5-substitution pattern [2].

  • Extinction Coefficient Bias: UV-based purity assumes all impurities absorb light equally. We utilize quantitative NMR (qNMR) with an internal standard to bypass UV bias, ensuring the relative purity derived from LC-MS matches the absolute thermodynamic purity of the bulk material.

Experimental Methodologies: A Self-Validating Protocol

The following protocols form a closed-loop validation system. The LC-MS confirms the exact mass and isotopic signature, the 2D NMR confirms the 3D spatial arrangement, and the qNMR provides absolute quantitation.

A. High-Resolution LC-MS (ESI+) Profiling

Causality: UV detection at 254 nm captures the conjugated aromatic system, while ESI+ MS identifies the exact mass. The iodine atom is monoisotopic (¹²⁷I) and highly electron-dense, making the [M+H]⁺ peak at m/z 301.9676 a critical diagnostic marker for tracking de-iodinated impurities.

  • Step 1: Dissolve 1.0 mg of the isoxazole batch in 1.0 mL of LC-MS grade Methanol.

  • Step 2: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Step 3: Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 4: Acquire MS data in positive electrospray ionization mode (ESI+) scanning m/z 100–1000, alongside photodiode array (PDA) UV data at 254 nm.

B. Quantitative and 2D NOESY NMR

Causality: NOESY is required to distinguish the 3,5-disubstituted isoxazole from the 3,4-disubstituted regioisomer [3]. qNMR provides absolute purity, serving as an orthogonal check against the LC-MS UV trace.

  • Step 1: Weigh exactly 10.0 mg of the synthesized batch and 5.0 mg of maleic acid (traceable internal standard for qNMR) into a tared glass vial using a microbalance.

  • Step 2: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆ and transfer to a precision 5 mm NMR tube.

  • Step 3: Acquire 1D ¹H NMR (600 MHz, 16 scans) using a prolonged relaxation delay (d1 = 60s) to ensure complete longitudinal relaxation for accurate quantitative integration.

  • Step 4: Acquire 2D NOESY (mixing time = 300 ms). Analyze the spectrum for cross-peaks between the isoxazole C4-H singlet (~7.05 ppm) and the hydroxymethyl CH₂ protons (~4.60 ppm).

C. Attenuated Total Reflectance (ATR) FTIR

Causality: ATR-FTIR rapidly validates the functional groups in the solid state without solvent interference, ensuring no bulk hydration or polymorphic shifts have occurred.

  • Step 1: Place 2–3 mg of the neat solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Step 2: Apply the pressure anvil to ensure uniform contact.

  • Step 3: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Confirm the broad O-H stretch (~3300 cm⁻¹) and the sharp C=N stretch (~1610 cm⁻¹).

Validation Workflow Diagram

ValidationWorkflow Start Synthesized Batch (5-(4-Iodophenyl)isoxazol-3-yl)methanol LCMS LC-HRMS Profiling (Mass Accuracy & UV Purity) Start->LCMS NMR1D 1D 1H/13C NMR (Structural Integrity) Start->NMR1D Decision Purity > 98% & Regioisomer < 0.5%? LCMS->Decision NOESY 2D NOESY NMR (Regiochemical Validation) NMR1D->NOESY qNMR qNMR Analysis (Absolute Purity vs. Internal Std) NOESY->qNMR qNMR->Decision Pass Batch Approved for Cross-Coupling Decision->Pass Yes Fail Reject / Recrystallize (Regioisomer / De-iodination) Decision->Fail No

Figure 1: Multi-modal spectroscopic validation workflow for isoxazole batch release.

Comparative Batch Analysis

To demonstrate the efficacy of this validation system, we benchmarked three distinct batches:

  • Batch Alpha (In-House Optimized): Synthesized using a strictly controlled, catalyst-directed cycloaddition to enforce regioselectivity.

  • Batch Beta (Commercial Standard): Sourced from a standard chemical catalog, synthesized via un-catalyzed thermal cycloaddition.

  • Batch Gamma (Sub-Optimal): A crude historical batch demonstrating typical synthetic failures.

Table 1: Regiochemical & Structural Validation (NMR Data)

The presence of the 3,4-regioisomer is a critical failure point. Batch Alpha demonstrates absolute regiocontrol, validated by strong NOESY cross-peaks.

ParameterBatch Alpha (Optimized)Batch Beta (Commercial)Batch Gamma (Sub-Optimal)
Isoxazole C4-H Shift (ppm) 7.05 (s, 1H)7.05 (s, 1H)7.05 (s, 1H)
NOESY Cross-Peak (C4-H to CH₂) Strong CorrelationStrong CorrelationWeak Correlation
Regioisomer C5-H Shift (ppm) Not Detected8.42 (s, trace)8.42 (s, distinct)
Regioisomeric Purity (mol %) > 99.9% 95.8%84.4%
Table 2: Absolute Purity & Mass Accuracy (LC-MS & qNMR Data)

Notice the divergence between UV Purity and qNMR Purity in Batch Gamma. UV analysis overestimates purity because the de-iodinated byproduct has a lower extinction coefficient than the parent compound.

ParameterBatch Alpha (Optimized)Batch Beta (Commercial)Batch Gamma (Sub-Optimal)
Observed Mass [M+H]⁺ 301.9676301.9684301.9690
Mass Error (Δ ppm) 0.0 ppm2.6 ppm4.6 ppm
Primary Impurity Detected NoneUnreacted OximeDe-iodinated Isoxazole (m/z 176.07)
LC-MS UV Purity (254 nm) 99.8%96.5%82.0%
Absolute Purity (qNMR) 99.6% 94.2%78.5%

Conclusion

The data clearly illustrates that relying on basic UV-LC traces or 1D NMR is a dangerous practice when sourcing or synthesizing (5-(4-Iodophenyl)isoxazol-3-yl)methanol. Batch Beta (Commercial) passed basic vendor QC but contained nearly 4.2% of the 3,4-regioisomer—enough to severely complicate downstream crystallization of final drug candidates.

By implementing a self-validating protocol that pairs exact mass tracking with 2D NOESY and qNMR, researchers can confidently release batches like Batch Alpha , ensuring that subsequent cross-coupling reactions are driven by chemical design rather than compromised by building block artifacts.

References

  • Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry Source: PubMed Central (PMC) URL:[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: PubMed Central (PMC) URL:[Link]

  • Supporting Information: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety Source: Semantic Scholar URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-(4-Iodophenyl)isoxazol-3-yl)methanol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing novel or specialized halogenated heterocycles into your laboratory workflow. Handling (5-(4-Iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing novel or specialized halogenated heterocycles into your laboratory workflow.

Handling (5-(4-Iodophenyl)isoxazol-3-yl)methanol requires a nuanced understanding of its physicochemical properties. Because specific, standardized Safety Data Sheets (SDS) for highly specialized derivatives often lag behind their synthesis, we must extrapolate operational safeguards from its structural components: the reactive isoxazole core, the highly lipophilic iodophenyl group, and the polar hydroxymethyl moiety.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling methodologies, and logistical disposal plans for this compound.

Physicochemical Hazard Causality

To understand how to protect yourself, you must first understand why the compound poses a threat. We evaluate (5-(4-Iodophenyl)isoxazol-3-yl)methanol based on the known toxicological profiles of structurally analogous compounds, such as[5-(2-Furyl)isoxazol-3-yl]methanol [1].

  • The Isoxazole Core: Heteroaromatic rings containing adjacent nitrogen and oxygen atoms are known biological nucleophile interactors. They are baseline classified as Category 2 Skin/Eye Irritants and Category 4 Acute Toxins (via oral, dermal, and inhalation routes).

  • The 4-Iodophenyl Substituent (The Lipophilic Threat): The addition of a heavy halogen (iodine) to the phenyl ring drastically increases the molecule's partition coefficient (LogP). High lipophilicity means the compound can easily bypass the aqueous environment of the skin surface and rapidly penetrate the lipid-rich stratum corneum.

  • The Hydroxymethyl Group: While this group provides a hydrogen-bonding handle that aids solubility in polar aprotic solvents (like DMSO), it does not neutralize the dermal penetration threat posed by the iodophenyl moiety.

Quantitative PPE & Engineering Controls Matrix

Standard laboratory attire is insufficient. The PPE selected below is engineered specifically to counteract the lipophilic and particulate nature of halogenated isoxazoles [2].

Hazard CategoryProtective Equipment SpecificationMechanistic Rationale
Dermal Exposure Double-layered Nitrile gloves (min 0.11mm thickness); Tyvek sleeves over lab coat.The para-iodine atom facilitates rapid absorption through the skin barrier. Halogenated aromatics can permeate thin latex. Double-gloving provides a physical fail-safe against micro-tears.
Ocular Exposure ANSI Z87.1 compliant chemical splash goggles.Fine powders of isoxazole derivatives carry static charge and can aerosolize, causing severe micro-abrasions and chemical conjunctivitis upon contact with ocular mucosa.
Inhalation Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (face velocity >100 fpm).The compound's low molecular weight solid state makes it highly prone to static dispersion. High-velocity directional airflow is mandatory to prevent inhalation of micro-particulates during weighing.

Validated Operational Protocol: Weighing & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Environmental Verification

  • Action: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm).

  • Validation: Do not rely solely on the hood's certification sticker. Check the digital flow monitor, or tape a small Kimwipe strip to the sash to visually confirm continuous inward directional airflow.

Step 2: Static Dissipation

  • Action: Wipe the exterior of the chemical vial, the analytical balance, and the spatulas with a static-dissipative cloth, or use an anti-static ionizer gun on the workspace.

  • Causality: Halogenated organic powders readily accumulate static charge. If the charge is not dissipated, the powder will repel from the spatula and aerosolize the moment the vial is opened, bypassing your primary containment.

Step 3: Closed-System Transfer

  • Action: Using a grounded stainless-steel micro-spatula, transfer the required mass of (5-(4-Iodophenyl)isoxazol-3-yl)methanol into a pre-tared, anti-static weigh boat. Immediately transfer the powder into a sealable amber glass vial.

Step 4: In-Hood Solubilization

  • Action: Add your primary solvent (e.g., anhydrous DMSO or DMF) slowly down the interior side of the vial to prevent dust kick-up. Seal the vial tightly before removing it from the hood or placing it on a vortex mixer.

  • Causality: Solubilizing the compound within a closed system inside the fume hood entirely eliminates the risk of airborne particulate exposure during mechanical agitation.

Step 5: Immediate Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with a 70% Isopropanol solution.

  • Validation: Visually inspect the surfaces under bright light to ensure no micro-crystalline residue remains before logging out of the workstation.

Operational Workflow Visualization

The following diagram maps the logical progression of the handling protocol, ensuring all engineering controls and waste segregation steps are executed in the correct sequence.

HandlingWorkflow Start Risk Assessment: (5-(4-Iodophenyl)isoxazol-3-yl)methanol PPE 1. Don PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Eng 2. Engineering Controls (Fume Hood >100 fpm) Start->Eng Prep 3. Static Dissipation (Ionizer / Anti-static wipes) PPE->Prep Eng->Prep Weigh 4. Closed-System Transfer (Stainless Steel Spatula) Prep->Weigh Solv 5. Solubilization (DMSO/DMF in sealed vial) Weigh->Solv Waste 6. Halogenated Waste Segregation Solv->Waste Decon 7. Surface Decontamination (70% IPA) Solv->Decon

Workflow for the safe handling and solubilization of halogenated isoxazole derivatives.

Halogenated Waste Logistics

Because of the iodine atom, the logistical disposal of this compound is strictly regulated [3]. Mixing this compound with standard organic waste is a severe safety and compliance failure.

  • The Incineration Threat: Standard non-halogenated organic waste is incinerated at lower temperatures. If iodine-containing compounds are mixed into this stream, the lower incineration temperatures can lead to the formation and atmospheric release of highly toxic halogenated byproducts (such as dioxins and furans).

  • Liquid Waste: All solvent mixtures containing (5-(4-Iodophenyl)isoxazol-3-yl)methanol must be collected in a dedicated, clearly labeled "Halogenated Organic Solvents" carboy.

  • Solid Waste: Contaminated outer gloves, weigh boats, and decontamination wipes must be placed in a sealed poly-bag and deposited exclusively in a "Halogenated Solid Waste" drum.

References

  • Fisher Scientific. (2023). Safety Data Sheet: [5-(2-Furyl)isoxazol-3-yl]methanol. Retrieved from[Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.[Link]

Sources

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